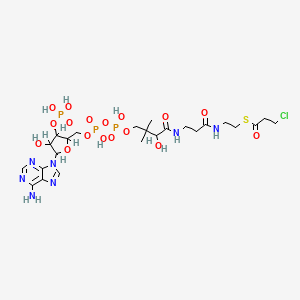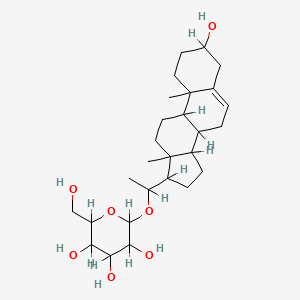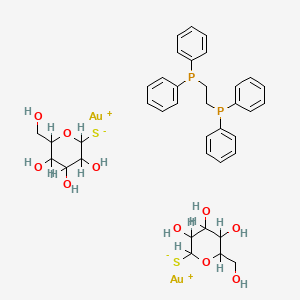
(Autg)2(dppe)
Vue d'ensemble
Description
“(Autg)2(dppe)” is a complex that involves 1,2-Bis(diphenylphosphino)ethane (dppe), which is an organophosphorus compound with the formula (Ph2PCH2)2 (Ph = phenyl). It is a commonly used bidentate ligand in coordination chemistry .
Synthesis Analysis
The synthesis of dppe is by the alkylation of NaPPh2 . A novel synthetic method for not only symmetric but also unsymmetric DPPE derivatives using two phosphine-centered radicals and gaseous ethylene has been disclosed .
Molecular Structure Analysis
DPPE and its synthetic analogues are important structural motifs in organic synthesis, particularly as novel diphosphine ligands with a C2-alkyl-linker chain .
Chemical Reactions Analysis
The commercially available and bottleable complex NiCl2(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) serves as a catalyst for the highly Markovnikov-selective hydroboration of styrene derivatives that affords the desired Markovnikov products in high yield .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antitumor Activities
- Cellular Pharmacology : (Autg)2(dppe) exhibits potent cytotoxic properties, inhibiting tumor cell growth and inducing DNA damage, showing promise as an antineoplastic agent (Mirabelli et al., 1986).
- DNA Metabolism and Structure Alterations : This gold-containing complex preferentially inhibits DNA synthesis over RNA and protein synthesis, leading to DNA strand breaks (Mirabelli et al., 1986).
- Lipophilicity and Antitumor Activity : Research has shown that the lipophilicity of (Autg)2(dppe) affects its cellular uptake and antitumor activity, providing insights for drug design (McKeage et al., 2000).
Mechanisms of Action
- Mitochondrial Function : Studies indicate that (Autg)2(dppe) disrupts mitochondrial function, potentially contributing to its antineoplastic properties (Hoke et al., 1988).
Physicochemical Studies
- Transformation in Plasma and Serum : Research suggests that (Autg)2(dppe) undergoes conversion into chelated species in vivo, indicating the potential transformation of the compound in biological environments (Berners‐Price et al., 1987).
- Vapor-Induced Solid State Transformations : The compound has shown unique properties in solid state, undergoing transformations that could be crucial for its storage and handling (Lim et al., 2013).
Cardiotoxicity Studies
While focusing on non-drug usage aspects, it's important to note that studies have also observed cardiotoxic effects in rabbits, which are crucial for understanding its overall impact on health (Hoke et al., 1989).
Nanocluster Research
- Photogeneration Capabilities : The compound has been used in the synthesis of gold nanoclusters, demonstrating potential applications in photogeneration and luminescence (Zhang et al., 2018).
Mécanisme D'action
“(Autg)2(dppe)” has shown reproducible and significant activity in transplantable murine tumor models and represents a structurally unique class of antineoplastic agents. It is a potent cytotoxic agent in vitro as demonstrated by its ability to inhibit the clonogenic capacity of a variety of tumor cell lines following a brief exposure to the drug .
Orientations Futures
There is potential for further exploration of “(Autg)2(dppe)” in various fields. For instance, a study has devised a chelation-assisted photo-promoted iron-catalysed C–H activation with phenone imines, operational at room temperature . This suggests that there could be more innovative applications of “(Autg)2(dppe)” in the future.
Propriétés
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2C6H12O5S.2Au/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*7-1-2-3(8)4(9)5(10)6(12)11-2;;/h1-20H,21-22H2;2*2-10,12H,1H2;;/q;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCFIWSUQZNURU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C1C(C(C(C(O1)[S-])O)O)O)O.C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Au2O10P2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Autg)2(dppe) | |
CAS RN |
105177-81-9 | |
| Record name | SK&F 102912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105177819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



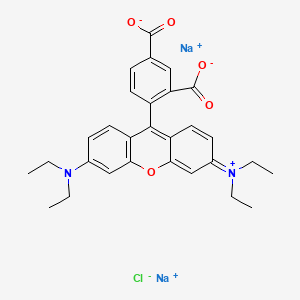

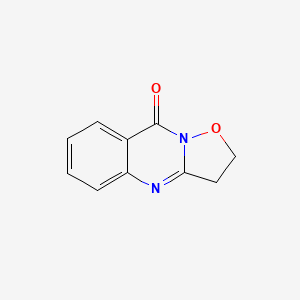

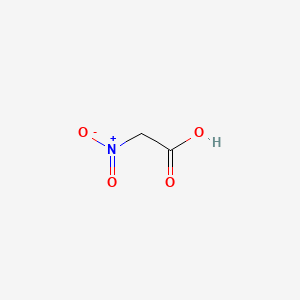

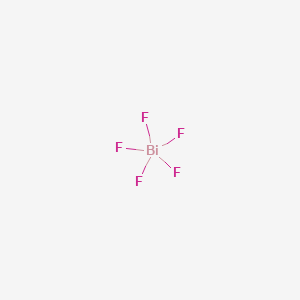

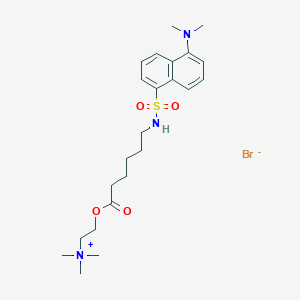
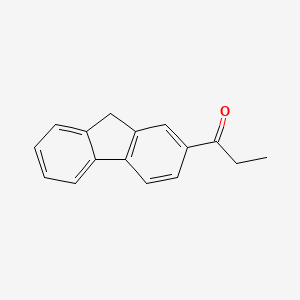
![4-[10,12-Dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1214844.png)

